HPPD Enzyme Inhibition Potency of the Core Picolinate Scaffold
The parent picolinic acid analog (3-(4-hydroxymethylphenyl)picolinic acid) of the target methyl ester demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with a reported IC50 of 89–90 nM in an assay using HPPD purified from pig liver [1]. While direct data for the methyl ester are not available, the free acid serves as the closest quantifiable structural comparator, establishing a baseline for the intrinsic potency of the core scaffold. The conversion to the methyl ester is expected to modulate lipophilicity and cellular permeability, differentiating its utility in intact cellular systems versus isolated enzyme assays [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 3-(4-hydroxymethylphenyl)picolinic acid (free acid): IC50 = 89–90 nM |
| Quantified Difference | Not applicable; comparator data establish scaffold potency. |
| Conditions | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver |
Why This Matters
Quantifies the baseline inhibitory activity of the core pharmacophore, enabling researchers to anticipate the methyl ester's potential as a lipophilic prodrug or tool compound for cellular HPPD studies.
- [1] BindingDB. Entry BDBM50403928 (CHEMBL307048). 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition data. View Source
- [2] Berthel, S.J. et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-Cancer Drugs, 13(4):359-366. View Source
